Chemical Architecture and Therapeutic Potential of 2,3-Dihydro-1-benzofuranacetic Acid Derivatives
Chemical Architecture and Therapeutic Potential of 2,3-Dihydro-1-benzofuranacetic Acid Derivatives
A Technical Guide on GPR40 Modulation and Drug Development
Executive Summary
The 2,3-dihydro-1-benzofuranacetic acid scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the pharmacophore core of Fasiglifam (TAK-875) . Unlike traditional sulfonylureas that induce insulin secretion independently of glucose levels (posing hypoglycemia risks), derivatives of this scaffold act as GPR40 (FFAR1) agonists . They function as glucose-dependent insulin secretagogues (GDIS), offering a "smart" therapeutic approach for Type 2 Diabetes Mellitus (T2DM).
However, the development of this class is a study in the delicate balance between efficacy and safety. While TAK-875 demonstrated superior glycemic control in Phase III trials, it was terminated due to Drug-Induced Liver Injury (DILI).[1] This guide dissects the chemical biology, synthetic pathways, and safety protocols necessary to navigate this high-potential, high-risk chemical space.
Structural Activity Relationship (SAR)[2][3]
The efficacy of 2,3-dihydro-1-benzofuranacetic acid derivatives hinges on a tripartite pharmacophore model. The molecule is designed to bind to the allosteric site of the GPR40 receptor, distinct from the orthosteric site used by endogenous long-chain fatty acids.
The Pharmacophore Triad
| Component | Structural Feature | Biological Function | Optimization Strategy |
| Acidic Head | Acetic acid moiety at C3 | Anchors the molecule via ionic interactions with Arg183/Arg258 in the GPR40 binding pocket. | Must remain ionizable. Bioisosteres (e.g., tetrazoles) often lose potency. |
| Core Scaffold | 2,3-Dihydrobenzofuran | Provides a rigid linker that orients the acidic head and the lipophilic tail. | The (S)-enantiomer is typically 10-100x more potent than the (R)-enantiomer. |
| Lipophilic Tail | Substituent at C6 (e.g., biphenyl ether) | Penetrates the hydrophobic crevice between transmembrane helices 3 and 4. | Critical for affinity but a major source of lipotoxicity. Introduction of polar groups (e.g., sulfonyl) reduces DILI risk. |
SAR Logic Diagram
The following diagram illustrates the logical flow of optimizing this scaffold from a generic hit to a clinical candidate like TAK-875.
Caption: Evolution of the 2,3-dihydro-1-benzofuran scaffold from flexible precursors to rigid, high-affinity GPR40 agonists.
Mechanism of Action: The GPR40 Signaling Axis
Understanding the signaling cascade is vital for designing validation assays. These derivatives activate GPR40, a Gq-coupled GPCR expressed on pancreatic
Signaling Pathway Visualization
Caption: The Gq-PLC-IP3 signaling cascade initiated by GPR40 activation, leading to calcium mobilization and insulin release.[5]
Synthetic Methodologies
The synthesis of the 2,3-dihydro-1-benzofuranacetic acid core requires establishing the bicyclic ring system and the acetic acid side chain. Two primary strategies are employed: Friedel-Crafts Alkylation/Cyclization (Industrial) and Enantioselective Reductive Cyclization (Medicinal Chemistry).
Protocol: Friedel-Crafts Strategy (Racemic)
This route is robust for generating the core scaffold for initial SAR screening.
-
Acylation: React 2,3-dihydrobenzofuran with oxalyl chloride monoethyl ester using
(Lewis Acid) in at 0°C.-
Why: Introduces the carbon framework at the C5/C6 position regio-selectively.
-
-
Hydrolysis: Treat the intermediate with NaOH to yield the
-keto acid. -
Wolff-Kishner Reduction: Reflux with hydrazine hydrate (
) and KOH in ethylene glycol.-
Why: Reduces the ketone to a methylene group, forming the acetic acid tail.
-
-
Esterification (Optional): Convert to methyl ester for easier purification via column chromatography.
Protocol: Enantioselective Synthesis (TAK-875 Route)
To access the active (S)-enantiomer, a chiral auxiliary or asymmetric hydrogenation is required.
-
Starting Material: 2-Iodophenol derivative + Chiral allylic alcohol.
-
Key Step: Palladium-catalyzed intramolecular etherification or Heck cyclization.
-
Resolution: If synthesizing lawfully as a racemate, separation via Chiral HPLC (e.g., Chiralpak AD-H column) using n-hexane/isopropanol/TFA is standard.
Biological Validation: FLIPR Calcium Flux Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is the industry standard for validating Gq-coupled GPCR activity. It measures the intracellular calcium surge (
Detailed Protocol
Materials:
-
Cell Line: CHO-K1 or HEK293 stably expressing human GPR40 (hGPR40).
-
Dye: Fluo-4 AM or Fluo-8 AM (Calcium-sensitive fluorescent dyes).
-
Buffer: HBSS with 20 mM HEPES and 0.1% Fatty Acid-Free BSA (Critical: BSA binds lipophilic compounds, mimicking physiological conditions).
Workflow:
-
Seeding: Plate hGPR40-CHO cells at 10,000 cells/well in 384-well black-wall/clear-bottom plates. Incubate overnight at 37°C/5%
. -
Dye Loading:
-
Remove culture medium.
-
Add 20
L of Dye Loading Buffer (Fluo-4 AM + Probenecid). -
Note: Probenecid (2.5 mM) inhibits organic anion transporters, preventing dye leakage from the cells.
-
Incubate for 60 minutes: 45 min at 37°C, then 15 min at RT to equilibrate.
-
-
Compound Preparation:
-
Dissolve derivatives in 100% DMSO (10 mM stock).
-
Serial dilute in assay buffer (Final DMSO concentration < 0.5%).
-
-
Measurement (FLIPR Tetra/Penta):
-
Data Analysis:
-
Calculate
(Max signal minus baseline). -
Plot dose-response curves to determine
.
-
The Safety Paradox: Lessons from TAK-875
The discontinuation of TAK-875 in 2013 serves as a critical case study for any researcher working with this scaffold. The compound caused liver toxicity (DILI) despite excellent efficacy.
Mechanism of Toxicity
The toxicity was not target-related (GPR40 activation) but rather molecule-specific (Off-target).
-
Acyl Glucuronidation: The carboxylic acid tail is metabolized by UGT enzymes into a reactive acyl glucuronide (AG) . These electrophilic species can covalently bind to hepatocellular proteins, triggering immune responses.
-
Transporter Inhibition: TAK-875 and its glucuronide metabolite potently inhibit hepatic transporters:
Safety Screening Workflow (DOT)
Researchers developing new derivatives must implement this screening cascade early.
Caption: Mandatory safety screening cascade to detect hepatotoxicity risks early in the development of carboxylic acid-containing GPR40 agonists.
References
-
Discovery of TAK-875: Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[8] Journal of Pharmacology and Experimental Therapeutics. Link
-
SAR & Optimization: Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[5] ACS Medicinal Chemistry Letters.[8] Link
-
Mechanism of Action: Itoh, Y., et al. (2003). Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40.[8][9] Nature.[8] Link
-
Toxicity Mechanism (DILI): Wolenski, F. S., et al. (2017). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences. Link
-
FLIPR Assay Protocol: Molecular Devices Application Note. FLIPR Calcium 4 Assay Kit Guide.[10]Link
Sources
- 1. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 9. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
